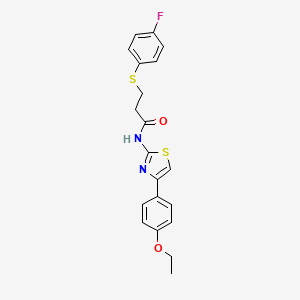

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid CAS No. 339106-81-9](/img/structure/B2377029.png)

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

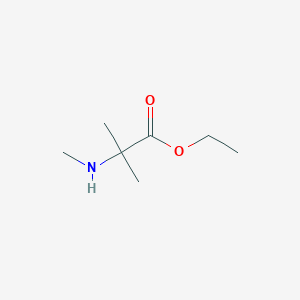

The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a trifluoromethyl group and a chloro group . The compound also contains an isoquinoline structure, which is a fused two-ring system, containing a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each requiring specific reagents and conditions . For example, the trifluoromethyl group can be introduced using various methods . One common method is the Sandmeyer reaction, which involves the conversion of an amine to a diazonium salt, followed by its reaction with copper cyanide/sodium cyanide . The exact synthesis pathway for this specific compound is not provided in the search results.Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a fused ring system . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule . The presence of the isoquinoline structure also adds to the complexity of the molecule .Chemical Reactions Analysis

The compound, due to its complex structure, can undergo a variety of chemical reactions . For example, the trifluoromethyl group can participate in nucleophilic substitution reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Scientific Research Applications

Synthesis of Derivatives

- The compound serves as a precursor in the synthesis of a variety of pyridine and fused pyridine derivatives, including isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives. These derivatives have diverse applications in medicinal and organic chemistry (Al-Issa, 2012).

Reactivity Studies

- Studies have explored the reactivity of related compounds, such as 4-hydroxyquinolones, in the presence of bases, revealing insights into the chemical behavior and potential applications of the compound in various chemical reactions (Ukrainets, Petrushova, Davidenko, Grinevich, 2014).

Antibacterial Activity

- Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This includes studies on pyridonecarboxylic acids and related compounds, which have shown promise in antibacterial applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, Matsumoto, 1984).

Synthesis of Methyl Esters

- The compound has been used in the synthesis of various methyl esters, revealing its utility in organic synthesis and the creation of novel compounds with potential pharmacological applications (Fathala, Pazdera, 2017).

Role in Cyclization Reactions

- Research has investigated the role of similar compounds in cyclization reactions, providing insights into the mechanisms and potential uses of the compound in the synthesis of complex molecular structures (Ukrainets, Sidorenko, Slobodzyan, Rybakov, Chernyshev, 2005).

Hydrolysis Studies

- The compound and its analogs have been studied for their behavior under hydrolysis conditions, contributing to the understanding of its stability and reactivity, which is crucial for its application in pharmaceutical and chemical industries (Iwanami, Kenjo, Nishibe, Kajiura, Isoyama, 1964).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b in potential treatment of hepatitis c .

Biochemical Pathways

It’s known that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .

properties

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O3/c1-23(14-13(18)6-9(7-22-14)17(19,20)21)24-8-12(16(26)27)10-4-2-3-5-11(10)15(24)25/h2-8H,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSIDZXKDRUHTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)

![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)

![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)